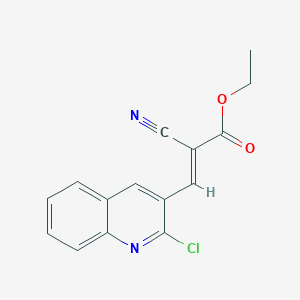

Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate is a chemical compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are commonly used in medical, industrial, and household applications. The presence of the quinoline ring in this compound adds to its chemical complexity and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethyl cyanoacetate in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles.

Condensation: The cyanoacrylate group can participate in condensation reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Condensation: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Quinoline amines.

Substitution: Various substituted quinoline derivatives.

Condensation: Cyanoacrylate adducts with nucleophiles.

Scientific Research Applications

Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antitumor agent.

Medicine: Explored for its adhesive properties in surgical applications and wound closure.

Industry: Utilized in the production of adhesives and sealants with specialized properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate group rapidly polymerizes in the presence of moisture, leading to the formation of a strong adhesive bond. The quinoline ring may interact with biological targets, potentially disrupting cellular processes and leading to antimicrobial or antitumor effects.

Comparison with Similar Compounds

Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate can be compared with other cyanoacrylates and quinoline derivatives:

Similar Compounds: Ethyl cyanoacrylate, Methyl cyanoacrylate, 2-Chloroquinoline, 3-Cyanoquinoline.

Uniqueness: The combination of the cyanoacrylate group with the quinoline ring makes this compound unique, providing both strong adhesive properties and potential biological activity.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable tool for chemists, biologists, and medical researchers.

Biological Activity

Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antitumor properties. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation reaction between 2-chloroquinoline-3-carbaldehyde and ethyl cyanoacetate. This method has been optimized for high yields under solvent-free conditions using catalytic amounts of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . The reaction can be summarized as follows:

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that this compound can inhibit the growth of both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Antitumor Activity

Research has also highlighted the antitumor properties of this compound. In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the disruption of cellular processes through the interaction of the quinoline moiety with biological targets .

Case Study: In Vitro Antitumor Effects

In a study examining its effects on MCF-7 cells, this compound was found to:

- Reduce cell viability : A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µg/mL.

- Induce apoptosis : Flow cytometry analysis revealed increased annexin V staining, indicating a rise in apoptotic cells.

The mechanism underlying the biological activity of this compound is attributed to its ability to form strong covalent bonds with various biological substrates. The cyanoacrylate group polymerizes rapidly in the presence of moisture, leading to strong adhesive properties, while the quinoline ring may interact with cellular targets, disrupting normal cellular functions .

Applications in Medicine

Given its adhesive properties alongside antimicrobial and antitumor activities, this compound is being explored for various medical applications , including:

- Surgical Adhesives : Its strong bonding capabilities make it suitable for use in surgical adhesives.

- Wound Closure : Potential use in wound closure products that also provide antimicrobial protection.

- Drug Delivery Systems : Investigated as a component in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

Properties

IUPAC Name |

ethyl (E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-2-20-15(19)12(9-17)8-11-7-10-5-3-4-6-13(10)18-14(11)16/h3-8H,2H2,1H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQGTGJCHYDWLF-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC2=CC=CC=C2N=C1Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC2=CC=CC=C2N=C1Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.